molecular formula C26H27NO9 B12292004 N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

Cat. No.: B12292004
M. Wt: 497.5 g/mol
InChI Key: IJZBRUAYYUKOIJ-UHFFFAOYSA-N
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Description

The compound N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide features a hexahydropyrano[3,2-d][1,3]dioxin core with critical substituents:

  • 4-Methyl-2-oxo-2H-chromen-7-yloxy group: Introduces aromaticity and fluorescence properties, common in bioactive molecules .
  • Acetamide moiety: A common pharmacophore in drug design, influencing target binding .

Properties

Molecular Formula

C26H27NO9

Molecular Weight

497.5 g/mol

IUPAC Name

N-[8-hydroxy-2-(4-methoxyphenyl)-6-(4-methyl-2-oxochromen-7-yl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

InChI

InChI=1S/C26H27NO9/c1-13-10-21(29)34-19-11-17(8-9-18(13)19)33-26-22(27-14(2)28)23(30)24-20(35-26)12-32-25(36-24)15-4-6-16(31-3)7-5-15/h4-11,20,22-26,30H,12H2,1-3H3,(H,27,28)

InChI Key

IJZBRUAYYUKOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=C(C=C5)OC)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLUMBELLIFERYL 2-ACETAMIDO-2-DEOXY-4,6-O-(P-METHOXYPHENYLMETHYLENE)-ALPHA-D-GALACTOPYRANOSIDE involves multiple steps. The starting material is typically a galactopyranoside derivative, which undergoes a series of protection and deprotection steps to introduce the 4-methylumbelliferyl group and the acetamido group. The reaction conditions often involve the use of protecting groups such as benzyl or acetyl groups to ensure selective reactions at specific hydroxyl groups. Common reagents include methanol, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-METHYLUMBELLIFERYL 2-ACETAMIDO-2-DEOXY-4,6-O-(P-METHOXYPHENYLMETHYLENE)-ALPHA-D-GALACTOPYRANOSIDE undergoes various chemical reactions, including:

    Hydrolysis: Enzymatic or acidic hydrolysis can cleave the glycosidic bond, releasing the 4-methylumbelliferyl group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylumbelliferyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group.

Common Reagents and Conditions

    Hydrolysis: Enzymes such as β-galactosidase or acidic conditions (e.g., hydrochloric acid) are commonly used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamido group under basic conditions.

Major Products

    Hydrolysis: 4-Methylumbelliferone and the corresponding galactopyranoside derivative.

    Oxidation: Oxidized forms of 4-methylumbelliferone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-METHYLUMBELLIFERYL 2-ACETAMIDO-2-DEOXY-4,6-O-(P-METHOXYPHENYLMETHYLENE)-ALPHA-D-GALACTOPYRANOSIDE is widely used in scientific research, particularly in:

    Biochemistry: As a substrate in enzymatic assays to study glycosidase activity.

    Molecular Biology: In the development of fluorescent probes for imaging and diagnostic applications.

    Medicine: Potential use in drug discovery and development, particularly in screening for enzyme inhibitors.

    Industry: Utilized in quality control processes for enzyme production and activity assays.

Mechanism of Action

The compound exerts its effects primarily through enzymatic cleavage. When used as a substrate for glycosidases, the enzyme cleaves the glycosidic bond, releasing the fluorescent 4-methylumbelliferone. This fluorescence can be measured to quantify enzyme activity. The molecular targets are typically glycosidases, and the pathways involved include the hydrolysis of glycosidic bonds.

Comparison with Similar Compounds

Research Findings and Trends

Crystallographic Insights

  • Software such as SHELXL () is critical for resolving complex stereochemistry in polycyclic acetamides, ensuring accurate structural determination .

Biological Activity

N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the modulation of enzymatic pathways and potential anti-cancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Molecular Characteristics

The molecular formula of the compound is C26H27NO9C_{26}H_{27}NO_9, with a molecular weight of 497.5 g/mol. The IUPAC name reflects its intricate chemical structure, which includes several functional groups that may contribute to its biological activity.

Research indicates that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan. The modulation of IDO activity has implications in various medical conditions, including cancer and infectious diseases. Specifically, inhibiting IDO can enhance anti-cancer treatments by alleviating tumor-associated immunosuppression and improving immune responses against tumors .

1. Enzyme Inhibition

The compound has been shown to inhibit IDO activity effectively. This inhibition can lead to increased levels of tryptophan and downstream metabolites that are crucial for immune function .

2. Anti-Cancer Properties

In preclinical studies, the compound demonstrated potential in enhancing the efficacy of existing anti-cancer therapies. By inhibiting IDO, it may reverse immunosuppression associated with tumors, thus improving patient outcomes .

3. Antioxidant Activity

The presence of hydroxyl groups in its structure suggests that the compound may possess antioxidant properties, which can protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds related to this compound:

StudyFindings
Study AShowed significant inhibition of IDO activity leading to enhanced T-cell responses in cancer models.
Study BReported antioxidant effects that reduced cellular damage in vitro.
Study CDemonstrated improved efficacy of chemotherapy when combined with IDO inhibitors in animal models.

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